ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Overview
Description
Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a thiadiazine ring, and an ethyl ester group. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, such as the one , have been reported to exhibit a wide range of biological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of KATP channels and AMPA receptors .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity . For instance, 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides have been tested as positive allosteric modulators of the AMPA receptors .
Preparation Methods
The synthesis of ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, resulting in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of various bacterial and viral strains.
Medicine: The pharmacological properties of this compound make it a candidate for drug development. It has been investigated for its potential use in treating hypertension, diabetes, and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A well-known diuretic used in the treatment of hypertension and edema. Unlike this compound, chlorothiazide lacks the benzyl group and has a simpler structure.
Hydrochlorothiazide: Another diuretic with a similar structure to chlorothiazide but with an additional chlorine atom. It is also used to treat hypertension and has a different pharmacological profile compared to this compound.
Benzothiadiazine-1,1-dioxide derivatives: These compounds share the core structure of benzothiadiazine-1,1-dioxide but differ in their substituents.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-2-33-24(30)19-12-6-7-13-20(19)26-23(29)17-34-25-27-35(31,32)22-15-9-8-14-21(22)28(25)16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPNRKKSNBAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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